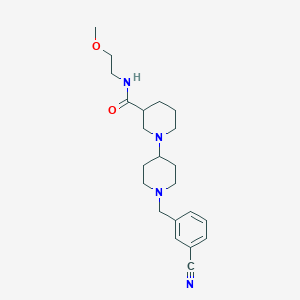![molecular formula C15H11F3N2O3 B5313927 2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5313927.png)
2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of drug discovery. This compound is also known as TFB-TN and belongs to the class of nitrobenzamides.
Mécanisme D'action
The mechanism of action of 2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide involves the inhibition of certain enzymes and receptors by binding to their active sites. This compound has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and receptors such as peroxisome proliferator-activated receptor gamma (PPARγ). HDACs are involved in the regulation of gene expression and play a role in various diseases such as cancer and neurodegenerative disorders. PPARγ is a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism and has been implicated in various diseases such as diabetes and obesity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide depend on the specific enzyme or receptor that is inhibited. Inhibition of HDACs can lead to changes in gene expression and cell differentiation, which can have implications in diseases such as cancer and neurodegenerative disorders. Inhibition of PPARγ can lead to changes in glucose and lipid metabolism, which can have implications in diseases such as diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted inhibition and study of their function. However, one limitation is the potential for off-target effects, which can lead to unintended consequences and affect the interpretation of results.
Orientations Futures
For research on 2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide include further studies on its potential applications in drug discovery, as well as studies on its mechanism of action and biochemical and physiological effects. Other potential future directions include the development of more specific and potent inhibitors of certain enzymes and receptors, as well as the study of the compound's pharmacokinetics and toxicity in vivo. Additionally, the use of 2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide as a probe in the study of enzyme and receptor function may lead to new insights and discoveries in the field of biochemistry and pharmacology.
Méthodes De Synthèse
The synthesis of 2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide involves the reaction of 2-methyl-3-nitrobenzoic acid with 2-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is purified by column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide has been studied for its potential applications in drug discovery. This compound has shown promising results in inhibiting the activity of certain enzymes and receptors that are involved in various diseases such as cancer, inflammation, and neurological disorders. It has also been studied for its potential use as a probe to study the function of certain enzymes and receptors.
Propriétés
IUPAC Name |
2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3/c1-9-10(5-4-8-13(9)20(22)23)14(21)19-12-7-3-2-6-11(12)15(16,17)18/h2-8H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSIPVQUCLZMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyethyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5313850.png)
![2-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5313852.png)
![N-ethyl-N-methyl-2-[((2S,5R)-5-{[methyl(pyridin-3-ylmethyl)amino]methyl}tetrahydrofuran-2-yl)methyl]pyrimidin-4-amine](/img/structure/B5313853.png)
![7-acetyl-6-(5-bromo-2-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5313873.png)

![2,4-bis[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5313882.png)
![4-ethyl-2-methyl-5-{[1-(3-phenylbutanoyl)piperidin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5313892.png)

![2-[4-(3,6-dihydropyridin-1(2H)-yl)-2-(2-furyl)-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]-2-oxoethanamine](/img/structure/B5313908.png)
![3-[(2-methyl-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5313923.png)

![8-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5313938.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5313946.png)
